Methyl 6-phenethylpyridazine-3-carboxylate
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Overview
Description
Methyl 6-phenethylpyridazine-3-carboxylate is a heterocyclic compound with the molecular formula C14H14N2O2. It is part of the pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-phenethylpyridazine-3-carboxylate typically involves the reaction of 6-phenethylpyridazine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification reactions with optimized conditions for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-phenethylpyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 6-phenethylpyridazine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 6-phenethylpyridazine-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A parent compound with similar biological activities.
Pyridazinone: A derivative with additional oxygen functionality, known for its diverse pharmacological properties
Uniqueness
Methyl 6-phenethylpyridazine-3-carboxylate is unique due to its specific ester functionality, which can be modified to produce a wide range of derivatives with varying biological activities. This makes it a versatile compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
methyl 6-(2-phenylethyl)pyridazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)13-10-9-12(15-16-13)8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPLSEWANKURSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)CCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745295 |
Source
|
Record name | Methyl 6-(2-phenylethyl)pyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142054-81-7 |
Source
|
Record name | Methyl 6-(2-phenylethyl)pyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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